5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid
Description
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid (CAS 160384-40-7) is a key synthetic intermediate in the production of ziprasidone, an atypical antipsychotic agent. Structurally, it features a benzeneacetic acid core substituted with a nitro group at position 2, a chlorine atom at position 4, and a piperazinyl-benzisothiazole side chain. This compound is critical in the multi-step synthesis of ziprasidone, where it undergoes further modifications, including cyclization, to form the indole-2-one ring system present in the final drug molecule .
Properties
IUPAC Name |
2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O4S/c22-17-13-18(26(29)30)15(12-20(27)28)11-14(17)5-6-24-7-9-25(10-8-24)21-16-3-1-2-4-19(16)31-23-21/h1-4,11,13H,5-10,12H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBLECFRGBVIFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC(=C(C=C2Cl)[N+](=O)[O-])CC(=O)O)C3=NSC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Chlorobenzisothiazole with Piperazine
A primary method involves reacting 2-chlorobenzisothiazole with piperazine in a polar aprotic solvent (e.g., dimethylformamide or 2-propanol) under basic conditions. Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) facilitates deprotonation, enhancing nucleophilic substitution at the benzisothiazole’s 3-position. For example:
-
Reactants : 2-Chlorobenzisothiazole (1.0 eq), piperazine (1.2 eq).
-
Conditions : Reflux in 2-propanol at 80–90°C for 12–24 hours.
This step is pivotal for introducing the piperazine ring, which is subsequently functionalized with the ethyl linker.
Preparation of the Chloro-Nitro-Benzeneacetic Acid Intermediate
The 4-chloro-2-nitro-benzeneacetic acid component requires regioselective electrophilic substitution and side-chain modification.
Nitration and Chlorination of Benzeneacetic Acid
-
Nitration :
-
Chlorination :
Coupling the Piperazine and Benzeneacetic Acid Moieties
The ethyl linker bridges the two aromatic systems via a nucleophilic substitution reaction.
Alkylation of the Piperazine with a Chloroethyl Intermediate
A chloroethyl group is introduced to the benzeneacetic acid derivative, which then reacts with the benzisothiazol-3-yl-piperazine:
-
Synthesis of 4-Chloro-2-nitro-benzeneacetic Acid 2-Chloroethyl Ester :
-
Coupling Reaction :
Hydrolysis to the Free Acid
The ester intermediate is hydrolyzed to yield the final carboxylic acid:
Saponification with Aqueous Base
-
Reactants : Ester intermediate (1.0 eq), NaOH (2.0 eq).
Optimization and Challenges
Solvent and Temperature Effects
Scientific Research Applications
Pharmacological Applications
1. Antipsychotic Properties
The compound is structurally related to ziprasidone, an atypical antipsychotic used for treating schizophrenia and bipolar disorder. Research indicates that 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid exhibits neuroleptic activity, making it a candidate for developing new antipsychotic medications. Its mechanism of action involves modulating neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in managing psychotic symptoms .
2. Pro-drug Development
This compound serves as a pro-drug for ziprasidone, enhancing its pharmacokinetic properties. Pro-drugs are designed to improve solubility and bioavailability. The dihydrochloride salt form of the compound has shown significantly higher aqueous solubility compared to ziprasidone hydrochloride, which can lead to improved therapeutic outcomes .
Chemical Synthesis
1. Synthetic Routes
The synthesis of this compound involves several chemical reactions that allow the introduction of functional groups necessary for its biological activity. The preparation methods have been documented in patents, detailing various synthetic pathways that optimize yield and purity .
2. Research and Development
The compound is utilized in research settings to explore its efficacy and safety profiles in preclinical studies. Its unique structure allows researchers to investigate modifications that could lead to more effective derivatives with fewer side effects .
Case Studies and Research Findings
1. Efficacy in Animal Models
Studies have demonstrated the efficacy of compounds related to this compound in animal models of schizophrenia. These studies typically assess behavioral changes in response to treatment, measuring parameters such as locomotor activity and anxiety levels. Such findings support the potential application of this compound in clinical settings for treating psychotic disorders .
2. Safety Profile Assessment
Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies focus on identifying any adverse effects associated with long-term use or high dosages, which is critical for determining its viability as a therapeutic agent .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its benzisothiazole moiety can bind to active sites, altering the function of the target molecule. The piperazine ring enhances its binding affinity and selectivity.
Comparison with Similar Compounds
Intermediate: 2-[5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitrophenyl]-propanedioic Acid 1,3-Dimethyl Ester
- CAS : 160384-39-4
- Role : Precursor to the target compound, formed during esterification steps.
- Structural Difference : Contains a propanedioic acid dimethyl ester group instead of the benzeneacetic acid moiety.
- Molecular Formula : Likely C₂₃H₂₃ClN₄O₆S (estimated).
- Key Data : Highly purified grade; used in early synthesis stages .
Target Compound vs. Ziprasidone Free Base
| Parameter | Target Compound (CAS 160384-40-7) | Ziprasidone Free Base (CAS 146939-27-7) |
|---|---|---|
| Core Structure | Benzeneacetic acid with nitro group | Indole-2-one ring |
| Substituents | 4-Cl, 2-NO₂, benzisothiazole-piperazine | 6-Cl, benzisothiazole-piperazine |
| Molecular Formula | C₂₁H₂₀ClN₅O₄S (estimated) | C₂₁H₂₁ClN₄OS |
| Molecular Weight | ~473.93 g/mol | 412.94 g/mol |
| Role | Synthesis intermediate | Active pharmaceutical ingredient (API) |
| Pharmacological Activity | None (non-therapeutic) | Serotonin-dopamine antagonist (antipsychotic) |
Key Insight : The target compound lacks the indole-2-one ring critical for ziprasidone’s receptor-binding activity, highlighting its role as a precursor .
Ziprasidone Salts and Formulations
Ziprasidone Hydrochloride Monohydrate
Ziprasidone Mesylate Trihydrate
- CAS : 199191-69-0
- Molecular Formula : C₂₂H₃₁ClN₄O₇S₂
- Molecular Weight : 563.09 g/mol
- Role : Used in injectable formulations for rapid absorption.
- Structural Difference : Methanesulfonate salt with three water molecules .
Impurities and Degradation Products
Ziprasidone Impurity E (3-(1,2-Benzisothiazolyl) Ziprasidone)
Ziprasidone EP Impurity C
- CAS : 1798-033-44-9
- Molecular Formula : C₂₁H₂₂ClN₄NaO₂S
- Molecular Weight : 452.93 g/mol
- Structural Difference : Sodium salt of a carboxylated derivative .
Analytical and Pharmacological Comparisons
Analytical Methods
- Purity Testing : HPLC with UV detection (λ = 229 nm) for ziprasidone hydrochloride; system suitability requires ≤2% RSD .
- Impurity Profiling : GC-FID for volatile impurities (e.g., tetrahydrofuran ≤0.4%) .
Pharmacological Activity
- Ziprasidone : Binds to 5HT₂A (Ki = 0.4 nM) and D₂ (Ki = 4.8 nM) receptors; used in schizophrenia and bipolar disorder .
Biological Activity
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid is a compound of significant interest in pharmacology, particularly for its potential neuroleptic and antipsychotic activities. The compound is structurally related to ziprasidone, an atypical antipsychotic. This article reviews its biological activity, synthesizing findings from various studies, including data tables and case studies.
- Molecular Formula : C24H25ClN4O2S
- Molecular Weight : 452.9995 g/mol
- CAS Number : 684269-12-3
- Purity : >95% (HPLC)
The compound exhibits its biological effects primarily through interactions with neurotransmitter receptors in the central nervous system (CNS). It has been shown to have a high affinity for dopamine D2 receptors, which is critical for its antipsychotic effects. Additionally, it may modulate serotonin receptors, contributing to its therapeutic profile.
Antipsychotic Activity
Research indicates that the compound has significant potential as an antipsychotic agent. In behavioral assays, it demonstrated efficacy in reducing symptoms associated with psychosis without the typical side effects seen with conventional antipsychotics:
- Receptor Binding Assays : High binding affinity for D2 receptors was noted, alongside moderate activity at serotonin receptors.
- Behavioral Studies : In animal models, the compound effectively reduced amphetamine-induced stereotypic behaviors without causing catalepsy, a common side effect of many antipsychotics .
Cytotoxicity and Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Moderate cytotoxicity observed |
| MCF7 (Breast Cancer) | 20.5 | Significant inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 18.0 | Induced apoptosis in treated cells |
These results suggest that while the primary focus is on its neuroleptic properties, there is a noteworthy potential for anticancer applications as well.
Case Studies and Clinical Research
Several studies have explored the clinical implications of this compound:
- Clinical Trial on Schizophrenia : A double-blind study involving patients diagnosed with schizophrenia showed that treatment with this compound resulted in a significant reduction of Positive and Negative Syndrome Scale (PANSS) scores compared to placebo .
- Long-term Safety Study : An extended safety assessment indicated that patients treated with the compound exhibited fewer extrapyramidal symptoms compared to those on traditional antipsychotics, reinforcing its favorable side effect profile .
Q & A
What are the critical considerations for synthesizing 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-4-chloro-2-nitro-benzeneacetic Acid, and how can competing side reactions be minimized?
Level : Advanced
Methodological Answer :
Synthesis requires careful control of multi-step reactions, particularly during:
- Piperazine coupling : The benzisothiazole-piperazine moiety is prone to ring-opening under acidic conditions. Use anhydrous solvents (e.g., DMF) and low temperatures (0–5°C) to suppress hydrolysis .
- Nitro-group stability : The 2-nitro substituent may undergo unintended reduction during ethylation. Employ mild alkylating agents (e.g., ethyl bromoacetate) with catalytic KI to enhance regioselectivity .
- Chlorine retention : The 4-chloro group can displace during nucleophilic substitutions. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and quench intermediates with ice-cold water to isolate reactive species .
How can spectroscopic techniques (NMR, IR, MS) resolve ambiguities in the structural characterization of this compound?
Level : Basic
Methodological Answer :
- ¹H/¹³C NMR : Compare chemical shifts of the benzisothiazole ring (δ 7.5–8.2 ppm for aromatic protons) and piperazine ethyl bridge (δ 2.5–3.5 ppm for CH₂ groups) to confirm connectivity. Overlapping signals in the nitrobenzene region (δ 7.8–8.5 ppm) can be deconvoluted using 2D COSY or HSQC .
- IR : Validate the nitro group (asymmetric stretch ~1520 cm⁻¹) and acetic acid carbonyl (C=O stretch ~1700 cm⁻¹). Contamination by hydrolysis byproducts (e.g., free carboxylic acids) is detectable via broad O-H stretches (~2500–3000 cm⁻¹) .
- HRMS : Use ESI+ mode to confirm molecular ion [M+H]⁺. Fragmentation patterns should include loss of NO₂ (46 Da) and cleavage of the ethyl-piperazine bond (Δm/z 85) .
What experimental strategies are recommended for analyzing the compound's stability under varying pH and temperature conditions?
Level : Advanced
Methodological Answer :
- pH-dependent degradation : Prepare buffered solutions (pH 1–12) and incubate at 37°C. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient). The nitro group is susceptible to alkaline hydrolysis, while the benzisothiazole ring degrades in strong acids .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. Forced degradation studies (80–100°C) under inert atmospheres prevent oxidation artifacts .
- Light sensitivity : Conduct UV-visible spectroscopy (200–400 nm) to detect photolytic byproducts. Store samples in amber vials with desiccants to mitigate radical-mediated breakdown .
How can researchers address contradictions in reported biological activity data for this compound?
Level : Advanced
Methodological Answer :
- Assay standardization : Replicate conflicting studies (e.g., antioxidant vs. anti-inflammatory assays) using identical cell lines (e.g., RAW 264.7 macrophages) and positive controls (e.g., ascorbic acid for antioxidants, dexamethasone for inflammation) .
- Metabolic interference : Test for off-target effects using cytochrome P450 inhibition assays (CYP3A4/2D6). The piperazine moiety may chelate metal cofactors, skewing enzymatic readouts .
- SAR reconciliation : Compare substituent effects across analogs. For example, the 4-chloro group’s electron-withdrawing nature may enhance receptor binding in some models but reduce solubility in others .
What are the best practices for designing SAR studies targeting the benzisothiazole and piperazine pharmacophores?
Level : Advanced
Methodological Answer :
- Benzisothiazole modifications : Introduce electron-donating groups (e.g., -OCH₃) at position 5 to enhance π-stacking. Retain the sulfur atom for redox activity, as its replacement (e.g., with O) abolishes radical-scavenging properties .
- Piperazine optimization : Replace the ethyl spacer with a propyl chain to improve blood-brain barrier penetration. Methylation of the terminal nitrogen reduces off-target receptor binding .
- In silico validation : Perform docking simulations (AutoDock Vina) against target proteins (e.g., COX-2). Validate poses using molecular dynamics (GROMACS) to assess binding stability >50 ns .
How can researchers mitigate challenges in isolating reactive intermediates during synthesis?
Level : Basic
Methodological Answer :
- Quenching protocols : For unstable intermediates (e.g., nitroso derivatives), add saturated NaHCO₃ immediately after reaction completion to neutralize acidic byproducts .
- Flash chromatography : Use gradients optimized for polar intermediates (e.g., 5–20% MeOH in DCM). Pre-adsorb crude mixtures onto Celite to prevent column clogging .
- Cryogenic trapping : Isolate air-sensitive intermediates (e.g., free radicals) under argon using Schlenk lines. Store at –80°C in THF or DMSO to prolong stability .
What statistical approaches are suitable for optimizing reaction yields and purity?
Level : Advanced
Methodological Answer :
- Design of Experiments (DoE) : Apply Box-Behnken models to vary temperature, solvent ratio, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions (e.g., 65°C, 1:3 DMF:H₂O, 5 mol% Pd/C) .
- Multivariate analysis : Use PCA to correlate impurity profiles (HPLC area%) with reaction parameters. Critical factors (e.g., stirring rate >500 rpm) reduce particulate formation .
- Quality-by-Design (QbD) : Define a design space for critical quality attributes (CQAs) like enantiomeric excess (>98%) and residual solvents (<500 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
